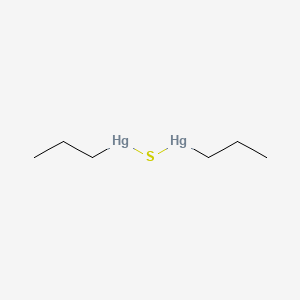![molecular formula C10H18N2O B13807587 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclo[421]nonane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound shares a similar bicyclic structure but differs in the position of functional groups.
3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one perchlorate: This compound has additional methyl groups and a perchlorate counterion, which can influence its reactivity and applications.
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a propyl group, which can affect its physical and chemical properties.
Uniqueness: 1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is unique due to its specific functional groups and their positions within the bicyclic framework
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-6-5-8-3-4-9(7-12)11-8/h8-9,11H,2-7H2,1H3 |
InChIキー |
XJCKLSUHAJJCHD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


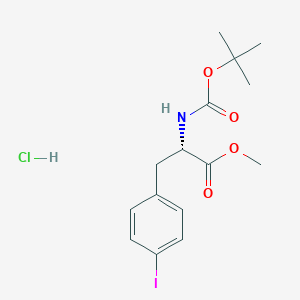
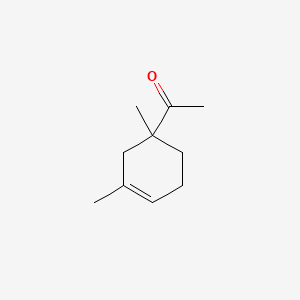
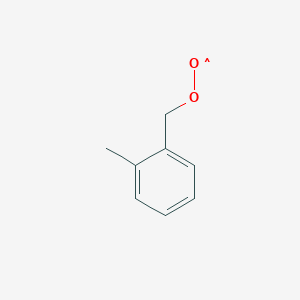
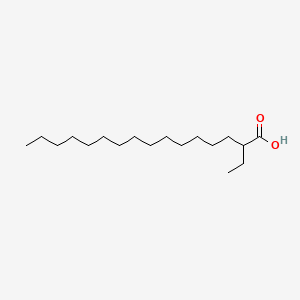
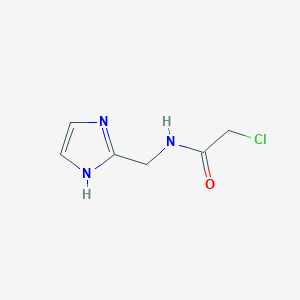
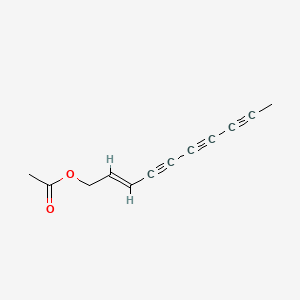
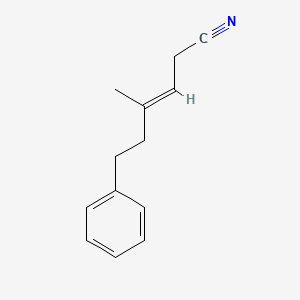
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
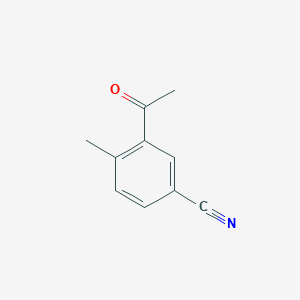
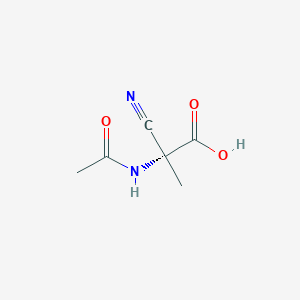

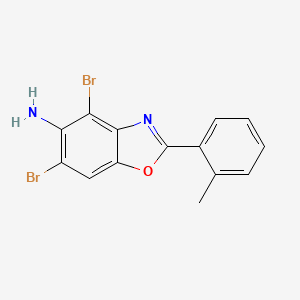
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
